molecular formula C9H9ClF3N3 B589784 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride CAS No. 1258874-29-1

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride

Cat. No.: B589784
CAS No.: 1258874-29-1
M. Wt: 251.637
InChI Key: DNTDGTWJZOMTAK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride (CAS: 1258874-29-1) is a photoreactive compound with the molecular formula C₉H₉ClF₃N₃ and a molecular weight of 275.63 g/mol . It consists of a benzylamine group attached to a trifluoromethyl-diazirine ring. The diazirine moiety enables photochemical activation under UV light (~350 nm), generating reactive carbene intermediates that form covalent bonds with proximal biomolecules . The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological applications.

Applications
This compound is primarily used as a photoaffinity probe in structural biology and pharmacology. For example, it labels GABAA receptors at the α/β subunit interface, aiding in mapping ligand-binding sites . Its stability in acidic/basic conditions and dark storage ensures versatility in experimental workflows .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDGTWJZOMTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735928
Record name 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258874-29-1
Record name 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride
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Preparation Methods

Acyl Fluoride Formation

The synthesis begins with 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. Treatment with cyanuric fluoride (Cl3F3N3) in dichloromethane (CH2Cl2) at −20°C in the presence of pyridine yields the corresponding acyl fluoride. Pyridine acts as a base to neutralize HCl byproducts, while cyanuric fluoride facilitates the conversion of the carboxylic acid to the reactive acyl fluoride intermediate. This step achieves a 95% yield under optimized conditions.

Borohydride Reduction to Benzyl Alcohol

The acyl fluoride intermediate undergoes reduction using lithium borohydride (LiBH4) in a tetrahydrofuran (THF)/methanol solvent system at ambient temperature. LiBH4 selectively reduces the acyl fluoride to the primary alcohol, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, with an 84% yield . This step avoids over-reduction or diazirine ring degradation, which is critical given the sensitivity of the diazirine moiety to strong reducing agents.

Amine Functionalization

The alcohol is converted to the target amine via a three-step sequence:

  • Iodination : The hydroxyl group is replaced with iodine using triphenylphosphine (PPh3) and iodine in dichloromethane.

  • Azide Substitution : Sodium azide (NaN3) in dimethylformamide (DMF) at 70°C displaces iodide, forming the azide derivative.

  • Reduction to Amine : The azide is reduced to the primary amine using hydrogenation or Staudinger conditions (triphenylphosphine in THF), followed by HCl treatment to yield the hydrochloride salt.

Diazirine Ring Construction via HOSA-Mediated Synthesis

Diaziridine Intermediate Formation

A ketone precursor, 3-(4-(aminomethyl)phenyl)-3-(trifluoromethyl)propan-1-one, reacts with hydroxylamine-O-sulfonic acid (HOSA) in methanol under ammonia saturation at 0°C. HOSA facilitates nucleophilic substitution, forming the diaziridine ring. This step requires strict temperature control to prevent diazirine decomposition.

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine using iodine (I2) and triethylamine in methanol under dark conditions. The reaction is monitored until a persistent reddish-brown color indicates complete oxidation. This step achieves a 55% yield , with the diazirine’s stability contingent on avoiding prolonged exposure to light or heat.

Amine Group Introduction

The diazirine-containing ketone is subjected to reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, directly introducing the amine group. Subsequent HCl treatment generates the hydrochloride salt.

Sodium Hydride-Mediated Nucleophilic Substitution

Functional Group Interconversion

The nitrile group is reduced to the amine using lithium aluminum hydride (LiAlH4) in THF, followed by diazirine ring installation via HOSA and iodine oxidation. This route emphasizes the compatibility of nitrile reduction with diazirine stability.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Key Step Acyl fluoride reductionDiazirine oxidationNucleophilic substitution
Yield (Overall) 68%32%45%
Reaction Time 4–6 hours8–12 hours3–5 hours
Critical Reagents LiBH4, cyanuric fluorideHOSA, I2NaH, DMF
Diazirine Stability HighModerateModerate

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride and Analogues

Compound Name Molecular Formula Functional Groups Photoreactivity Key Applications Stability Notes
Target Compound C₉H₉ClF₃N₃ Diazirine, benzylamine (HCl salt) Yes GABAA receptor labeling Stable in acid/base, dark
3-Trifluoromethyl-3-phenyldiazirine (TPD) C₈H₅F₃N₂ Diazirine, trifluoromethyl Yes General photolabeling Thermally stable (≤75°C)
2-(4-Benzyloxy-3-Methoxy-Phenyl)ethylamine HCl C₁₆H₁₈ClNO₂ Benzyloxy, methoxy, ethylamine (HCl) No Synthetic intermediate No photoreactivity reported
[3-(4-Methylphenyl)phenyl]methanamine HCl C₁₄H₁₆ClN Biphenyl, methyl, benzylamine (HCl) No Material science intermediates No photochemical use

Key Comparative Insights

Photoreactivity and Specificity The target compound’s diazirine-carbene mechanism is shared with TPD , but its benzylamine group directs it to specific biological targets like GABAA receptors, unlike TPD’s broader reactivity . In contrast, non-diazirine analogues (e.g., biphenyl or benzyloxy-methoxy derivatives) lack photoreactivity, limiting their use to synthetic or non-covalent interactions .

Structural Modifications The trifluoromethyl group on the diazirine enhances carbene stability and reduces nonspecific binding compared to non-fluorinated diazirines . The hydrochloride salt in the target compound improves aqueous solubility versus neutral TPD, which requires organic solvents for dissolution .

Synthetic Utility

  • TPD derivatives are widely used to functionalize probes via tosylate intermediates , whereas the target compound is pre-functionalized for direct receptor studies .
  • Compounds like [3-(4-Methylphenyl)phenyl]methanamine HCl are tailored for material science due to their rigid biphenyl structure .

Stability and Handling The target compound and TPD exhibit similar dark stability, but the former’s HCl salt may confer better shelf-life in humid conditions . Non-photoreactive analogues (e.g., ethylamine derivatives) lack light sensitivity, simplifying storage but reducing versatility .

Biological Activity

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈F₃N₃·HCl
  • Molecular Weight : 251.64 g/mol
  • CAS Number : 1258874-29-1
  • Physical Appearance : Solid, typically white to orange in color
  • Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon photolysis. The diazirine moiety can generate carbene species that are highly reactive, allowing for covalent bonding with various biomolecules, including proteins and nucleic acids. This property is particularly useful in photolabeling experiments to study protein interactions and cellular processes.

Anticancer Properties

Recent studies have indicated that compounds containing the diazirine moiety exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of diazirine could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound's trifluoromethyl group enhances its lipophilicity, which may contribute to its antimicrobial properties. Research has shown that similar compounds exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Photolabeling Studies :
    A notable study utilized this compound as a photolabeling agent to identify protein targets in cancer cells. Upon irradiation, the compound formed covalent bonds with specific proteins, allowing for subsequent identification through mass spectrometry. This approach revealed novel protein interactions that could be targeted for therapeutic intervention.
  • In Vivo Efficacy :
    In vivo studies conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialActivity against MRSA and other resistant strains
Protein InteractionIdentification of novel protein targets

Q & A

Q. Basic

  • HPLC-UV/MS : Quantify impurities (e.g., unreacted precursors or byproducts).
  • Elemental analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance).
  • X-ray crystallography (if crystalline): Confirm spatial arrangement of the trifluoromethyl-diazirine group .

How can researchers optimize photoactivation parameters for crosslinking studies?

Q. Advanced

  • Wavelength selection : UV light at 350–365 nm for diazirine activation, avoiding shorter wavelengths (<300 nm) that degrade biomolecules.
  • Irradiation time : Titrate exposure (10–60 seconds) to balance crosslinking efficiency and sample integrity.
  • Quencher use : Add sodium azide (1–5 mM) to scavenge reactive oxygen species generated during photoactivation .

What experimental strategies address contradictions in crosslinking efficiency across studies?

Q. Advanced

  • Buffer optimization : Test phosphate vs. Tris buffers; avoid amine-containing buffers (e.g., Tris) that may compete with the target amine group.
  • Concentration gradients : Perform dose-response assays (1–100 µM) to identify saturating vs. suboptimal concentrations.
  • Negative controls : Use non-photoactivatable analogs or pre-irradiated compound to distinguish specific vs. nonspecific binding .

How should control experiments be designed for photoaffinity labeling applications?

Q. Advanced

  • Competition assays : Co-incubate with excess non-labeled ligand to block target binding.
  • Time-resolved irradiation : Irrogate crosslinking at different time points to map dynamic interactions.
  • Proteomic validation : Use SILAC (stable isotope labeling by amino acids in cell culture) to differentiate background noise from true interactors .

What advanced techniques identify crosslinked adducts in complex biological matrices?

Q. Advanced

  • Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to fragment crosslinked peptides and map binding sites.
  • Isotope-coded affinity tags (ICAT) : Enrich crosslinked peptides via biotin-streptavidin pull-down.
  • Cryo-EM : Resolve structural changes induced by crosslinking in large macromolecular complexes .

How can researchers mitigate risks of off-target reactivity in live-cell studies?

Q. Advanced

  • Subcellular localization : Conjugate the compound to organelle-specific targeting motifs (e.g., mitochondrial or nuclear localization signals).
  • Click chemistry compatibility : Incorporate alkyne/azide handles for post-crosslinking functionalization and noise reduction.
  • Single-molecule imaging : Use super-resolution microscopy (e.g., PALM/STORM) to visualize crosslinking events at nanoscale resolution .

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